REACTION_CXSMILES
|
C[Si]([C:5]#[C:6][C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1)(C)C.Cl[C:14]1[N:15]=[N:16][C:17]([CH3:20])=[CH:18][CH:19]=1.[I-].C(N(CC)CC)C>COCCOC>[CH3:20][C:17]1[N:16]=[N:15][C:14]([C:5]#[C:6][C:7]2[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=2)=[CH:19][CH:18]=1
|
Name
|
|
Quantity
|
0.175 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#CC=1C=NC=CC1
|
Name
|
|
Quantity
|
0.128 g
|
Type
|
reactant
|
Smiles
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ClC=1N=NC(=CC1)C
|
Name
|
|
Quantity
|
0.019 g
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
0.202 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
tetrakis(triphenlyphosphine)palladium (0)
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Control Type
|
UNSPECIFIED
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Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
After stirring at 80° C. for 12 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after degasing by argon for 5 minute
|
Duration
|
5 min
|
Type
|
ADDITION
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Details
|
Tetrabutylammonium fluoride (2.1 ml, 1M/THF) was added dropwise
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Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with H2O (30 mL)
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Type
|
EXTRACTION
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Details
|
extracted with EtOAc (3×30 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude purified by liquid chromatography on silica gel using an ISCO single channel system (Hexane/EtOAc: 9/1 to 1/9)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=NC(=CC1)C#CC=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |